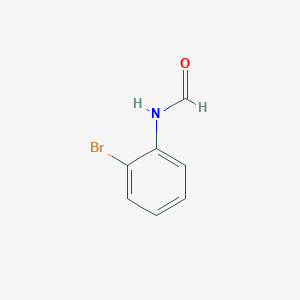

N-(2-bromophenyl)formamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(2-bromophenyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO/c8-6-3-1-2-4-7(6)9-5-10/h1-5H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHWIHFWQMRBQMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355876 | |

| Record name | N-(2-bromophenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10113-38-9 | |

| Record name | N-(2-bromophenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromoformanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(2-bromophenyl)formamide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-bromophenyl)formamide, a substituted aromatic amide, represents a key molecular scaffold with significant potential in organic synthesis and medicinal chemistry. Its unique combination of a reactive formamide group and a sterically demanding ortho-bromophenyl moiety makes it a valuable intermediate for the construction of complex heterocyclic systems and pharmacologically active molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, spectroscopic characterization, and potential applications, particularly in the realm of drug discovery and development.

Core Chemical and Physical Properties

N-(2-bromophenyl)formamide is a solid at room temperature with the fundamental properties summarized in the table below. The presence of the bromine atom and the amide functional group dictates its solubility and reactivity profile, rendering it sparingly soluble in water but soluble in a range of organic solvents.

| Property | Value | Source(s) |

| CAS Number | 10113-38-9 | [1] |

| Molecular Formula | C₇H₆BrNO | |

| Molecular Weight | 200.03 g/mol | |

| Appearance | Solid | |

| Melting Point | 88-92 °C | |

| Solubility | Soluble in many organic solvents such as methanol, ethanol, and acetone. Sparingly soluble in water. | Inferred from the structure and properties of similar compounds. |

Spectroscopic Characterization

The structural elucidation of N-(2-bromophenyl)formamide is unequivocally confirmed through a combination of spectroscopic techniques. The following data, referenced from a Royal Society of Chemistry publication, provides the characteristic spectral signature of this compound.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the formyl proton, the amide proton (which may be broad and exchangeable with D₂O), and the four aromatic protons on the bromophenyl ring. The ortho, meta, and para protons will exhibit characteristic splitting patterns (doublets, triplets, or multiplets) and chemical shifts influenced by the bromine and formamide substituents.

-

¹³C NMR: The carbon NMR spectrum will display seven unique carbon signals. The carbonyl carbon of the formamide group will appear at the downfield end of the spectrum (typically 160-170 ppm). The six aromatic carbons will have chemical shifts determined by the electronic effects of the bromine atom and the formamido group. The carbon atom directly bonded to the bromine will show a characteristic chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum of N-(2-bromophenyl)formamide is characterized by key vibrational frequencies that confirm the presence of its functional groups. Expected characteristic peaks include:

-

N-H stretch: A sharp to broad absorption band in the region of 3200-3400 cm⁻¹.

-

C=O stretch (Amide I band): A strong, sharp absorption band around 1650-1680 cm⁻¹.

-

N-H bend (Amide II band): An absorption band in the region of 1520-1550 cm⁻¹.

-

Aromatic C-H stretch: Weak to medium bands above 3000 cm⁻¹.

-

Aromatic C=C stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.

-

C-Br stretch: A characteristic absorption in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. For N-(2-bromophenyl)formamide, the mass spectrum would be expected to show:

-

Molecular Ion Peak (M⁺): A prominent peak at m/z 200 and an isotopic peak at m/z 202 of nearly equal intensity, which is characteristic of the presence of a single bromine atom.

-

Key Fragmentation Peaks: Fragmentation may involve the loss of the formyl group (CHO), the bromine atom (Br), or other characteristic cleavages of the aromatic ring and amide linkage.

Synthesis of N-(2-bromophenyl)formamide

The most direct and common method for the synthesis of N-(2-bromophenyl)formamide is the N-formylation of 2-bromoaniline. Several established protocols for the formylation of aromatic amines can be effectively applied. A general and reliable method involves the use of formic acid.

Reaction Principle

The reaction proceeds via a nucleophilic acyl substitution where the amino group of 2-bromoaniline attacks the carbonyl carbon of formic acid, followed by dehydration to form the amide bond.

Caption: Synthetic pathway for N-(2-bromophenyl)formamide.

Experimental Protocol: Formylation with Formic Acid

This protocol is a generalized procedure based on established methods for the N-formylation of anilines.[3][4]

Materials:

-

2-bromoaniline

-

Formic acid (≥95%)

-

Toluene (optional, as solvent)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate or magnesium sulfate

-

Dean-Stark apparatus (if using a solvent)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if using toluene), combine 2-bromoaniline (1 equivalent) and an excess of formic acid (e.g., 4 equivalents). The reaction can be run neat or with toluene as a solvent.

-

Heating: Heat the reaction mixture to 60-80°C. If using toluene, heat to reflux to azeotropically remove the water formed during the reaction.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (2-bromoaniline) is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If the reaction was run neat, dilute the mixture with ethyl acetate.

-

Carefully pour the mixture into a separatory funnel containing a saturated sodium bicarbonate solution to neutralize the excess formic acid. Caution: CO₂ evolution may cause pressure buildup.

-

Extract the aqueous layer with ethyl acetate (2-3 times).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) to yield pure N-(2-bromophenyl)formamide as a solid.

-

Applications in Drug Development and Organic Synthesis

While specific blockbuster drugs containing the N-(2-bromophenyl)formamide core are not prevalent, its utility lies in its role as a versatile intermediate for the synthesis of more complex molecules. The bromophenyl moiety is a common feature in many biologically active compounds.

Role as a Key Intermediate

Drug intermediates are crucial raw materials in the production of Active Pharmaceutical Ingredients (APIs).[5] They are foundational building blocks that undergo further molecular transformations to become the final drug substance. The N-(2-bromophenyl)formamide structure offers several strategic advantages in drug design:

-

Scaffold for Heterocycle Synthesis: The formamide group can be cyclized with the ortho-bromo substituent under various conditions to form nitrogen-containing heterocycles, which are a cornerstone of many pharmaceuticals.

-

Platform for Cross-Coupling Reactions: The bromine atom on the aromatic ring is a handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse substituents to build molecular complexity.

-

Modulation of Pharmacokinetic Properties: The lipophilic nature of the bromophenyl group can influence the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

Potential Therapeutic Areas

Derivatives of bromophenyl amides have been investigated for a range of therapeutic applications, suggesting the potential for N-(2-bromophenyl)formamide as a starting material in these areas:

-

Antidiabetic Agents: A study on a 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e][1][2]thiazin-2-yl)-N-(2-bromophenyl) acetamide derivative showed significant inhibition against α-glucosidase and α-amylase, indicating potential for the development of new antidiabetic drugs.[6]

-

Antimicrobial and Anti-inflammatory Activity: N-(2-bromophenyl)-2-hydroxy-benzamide derivatives have demonstrated activity against Gram-positive bacteria and significant in vitro anti-inflammatory effects.[7]

-

Antifungal Agents: Derivatives of N'-(3-bromophenyl) acetohydrazides have been synthesized and evaluated for their antifungal activity.[8]

-

Anticancer Agents: Natural and synthetic bromophenol derivatives are being explored for their antioxidant and anticancer activities.[9]

Sources

- 1. 10113-38-9|N-(2-Bromophenyl)formamide|BLD Pharm [bldpharm.com]

- 2. rsc.org [rsc.org]

- 3. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][1,2]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ajprd.com [ajprd.com]

- 9. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of N-(2-bromophenyl)formamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-bromophenyl)formamide is an organic compound with the chemical formula C₇H₆BrNO.[1] It belongs to the class of formanilides and is a structural isomer of other bromophenylformamides, such as N-(3-bromophenyl)formamide and N-(4-bromophenyl)formamide.[2][3] The presence of a bromine atom and a formamide group on the phenyl ring imparts specific physicochemical properties that are of interest in various fields, including medicinal chemistry and materials science. This guide provides a comprehensive overview of the key physical properties of N-(2-bromophenyl)formamide, detailed experimental protocols for their determination, and the scientific rationale behind these methodologies.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of N-(2-bromophenyl)formamide is presented below. These properties are crucial for its handling, characterization, and application in research and development.

| Property | Value | Source |

| Molecular Formula | C₇H₆BrNO | [1] |

| Molecular Weight | 200.03 g/mol | [1] |

| CAS Number | 10113-38-9 | [1] |

| Appearance | Solid | [4] |

| Melting Point | 88-92 °C | [1][5] |

| Synonyms | 2′-Bromoformanilide | [1] |

Melting Point Determination

The melting point of a solid is a critical physical property that provides information about its purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities can lead to a depression and broadening of the melting range.[6]

Experimental Protocol: Capillary Melting Point Method

This protocol outlines the determination of the melting point of N-(2-bromophenyl)formamide using a standard capillary melting point apparatus.

Materials:

-

N-(2-bromophenyl)formamide sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Spatula

-

Mortar and pestle (optional, for finely grinding the sample)

Procedure:

-

Sample Preparation: Place a small amount of N-(2-bromophenyl)formamide on a clean, dry surface. If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.[7]

-

Capillary Tube Packing: Push the open end of a capillary tube into the powdered sample. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 1-2 mm.[6][7]

-

Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Rapid Determination (Optional but Recommended): To save time, a preliminary rapid heating can be performed to get an approximate melting point. Set a fast ramp rate (e.g., 10-20°C per minute).[8]

-

Accurate Determination: Allow the apparatus to cool to at least 10-20°C below the approximate melting point. Insert a new capillary tube with the sample. Set a slow heating rate of approximately 2°C per minute to ensure thermal equilibrium.[8]

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).[9]

-

Repeatability: For accuracy, repeat the measurement with a fresh sample to obtain consistent results.

Causality Behind Experimental Choices:

-

Fine Powder: Grinding the sample into a fine powder ensures efficient and uniform heat transfer throughout the sample, leading to a more accurate and sharper melting point range.[7]

-

Slow Heating Rate: A slow heating rate of around 2°C per minute is crucial for ensuring that the temperature of the heating block, the thermometer, and the sample are all in thermal equilibrium. Heating too quickly can result in a measured melting point range that is higher than the true value.[6]

Solubility Assessment

Solubility is a fundamental property that dictates how a compound will behave in various solvent systems, which is critical for drug formulation and delivery. The solubility of a compound is defined as the maximum amount of that substance that can be dissolved in a given amount of solvent at a specific temperature.[10]

Qualitative Solubility Testing

A preliminary qualitative assessment in a range of solvents can provide valuable insights into the polarity of N-(2-bromophenyl)formamide.

Materials:

-

N-(2-bromophenyl)formamide

-

A selection of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane)

-

Test tubes

-

Spatula

-

Vortex mixer

Procedure:

-

Add approximately 10-20 mg of N-(2-bromophenyl)formamide to a series of test tubes.

-

To each tube, add 1 mL of a different solvent.

-

Agitate the mixtures using a vortex mixer for 30-60 seconds.

-

Visually inspect each tube for the presence of undissolved solid.

-

Classify the solubility as "soluble," "partially soluble," or "insoluble" for each solvent.

Expert Insights:

-

The formamide group is polar and capable of hydrogen bonding, which would suggest some solubility in polar solvents.

-

The bromophenyl group is nonpolar and hydrophobic, which would favor solubility in less polar organic solvents.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and accurate technique for determining the equilibrium solubility of a compound.[10]

Protocol:

-

Sample Preparation: Add an excess amount of N-(2-bromophenyl)formamide to a known volume of the desired solvent in a sealed container (e.g., a screw-cap vial). The presence of excess solid is crucial to ensure that a saturated solution is formed.[10]

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached. A shaker bath is ideal for this purpose.

-

Phase Separation: Allow the undissolved solid to settle. Alternatively, centrifuge the sample to pellet the excess solid.

-

Sample Withdrawal and Dilution: Carefully withdraw a known volume of the supernatant, ensuring that no solid particles are transferred. Dilute the sample with a suitable solvent to a concentration that is within the linear range of the analytical method to be used.

-

Quantification: Analyze the concentration of N-(2-bromophenyl)formamide in the diluted sample using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the original solubility based on the measured concentration and the dilution factor.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[13] While specific NMR spectra for N-(2-bromophenyl)formamide were found, detailed interpretation requires the actual spectra.[2] However, general principles can be outlined.

¹H NMR Spectroscopy:

-

Aromatic Protons: The protons on the phenyl ring will appear in the aromatic region (typically 6.5-8.5 ppm). The bromine atom and the formamide group will influence their chemical shifts and splitting patterns.

-

Amide Proton (N-H): The proton on the nitrogen atom will likely appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

-

Formyl Proton (C-H): The proton of the formyl group will appear as a singlet, typically in the region of 8.0-8.5 ppm.

¹³C NMR Spectroscopy:

-

Aromatic Carbons: The six carbons of the phenyl ring will give rise to distinct signals in the aromatic region (typically 110-150 ppm). The carbon attached to the bromine atom will be significantly affected.

-

Carbonyl Carbon: The carbon of the carbonyl group will appear at a characteristic downfield chemical shift (typically 160-180 ppm).

Experimental Protocol for NMR Sample Preparation:

-

Sample Weighing: Accurately weigh 5-20 mg of N-(2-bromophenyl)formamide for ¹H NMR, and potentially more for ¹³C NMR, into a clean, dry vial.[14][15]

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it must completely dissolve the sample.[14][16]

-

Dissolution: Gently vortex or sonicate the mixture to ensure complete dissolution.[14]

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-quality NMR tube. It is good practice to filter the solution through a small plug of cotton or glass wool in the pipette to remove any particulate matter.[17]

-

Capping and Labeling: Cap the NMR tube and label it clearly.[17]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[18]

Expected Characteristic Absorptions for N-(2-bromophenyl)formamide:

-

N-H Stretch: A moderate to strong absorption band around 3300 cm⁻¹.

-

C=O Stretch (Amide I): A strong, sharp absorption band around 1680-1650 cm⁻¹.

-

N-H Bend (Amide II): A moderate absorption band around 1550 cm⁻¹.

-

C-N Stretch: A moderate absorption band around 1300-1200 cm⁻¹.

-

Aromatic C-H Stretch: Weak to moderate bands above 3000 cm⁻¹.

-

Aromatic C=C Bends: Bands in the 1600-1450 cm⁻¹ region.

-

C-Br Stretch: A band in the fingerprint region, typically below 800 cm⁻¹.

Experimental Protocol for FTIR Analysis (KBr Pellet Method):

-

Sample Preparation: Grind 1-2 mg of N-(2-bromophenyl)formamide with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[19]

-

Pellet Formation: Transfer a portion of the mixture to a pellet die. Apply pressure using a hydraulic press to form a transparent or translucent pellet.[19]

-

Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.[19]

Expert Rationale:

-

KBr as a Matrix: KBr is used because it is transparent to infrared radiation in the typical mid-IR region (4000-400 cm⁻¹) and has a refractive index that helps to minimize scattering.[19]

-

Grinding: Thorough grinding is essential to reduce the particle size of the sample, which minimizes light scattering and results in a higher quality spectrum with sharper absorption bands.[20]

Conclusion

This technical guide has provided a detailed overview of the key physical properties of N-(2-bromophenyl)formamide and the standard experimental protocols for their determination. A thorough understanding and accurate measurement of these properties are fundamental for the successful application of this compound in scientific research and drug development. The methodologies described herein are based on established principles of physical organic chemistry and analytical science, ensuring the generation of reliable and reproducible data.

References

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

University of Mustansiriyah. (2021). Experiment (1) determination of melting points. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

Clarion University. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

Rochester Institute of Technology. (n.d.). Sample Preparation. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Community College of Baltimore County. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

wikiHow. (n.d.). How to Determine Solubility. Retrieved from [Link]

-

Study.com. (2021, June 3). How to Calculate Solubility. Retrieved from [Link]

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

PubMed Central. (2022, December 13). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. Retrieved from [Link]

-

RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2020, July 1). Solubility Rules. Retrieved from [Link]

-

The Royal Society of Chemistry. (2018). Supporting Information. Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). N-[2-(2-Bromophenyl)ethyl]formamide. Retrieved from [Link]

-

PubChem. (n.d.). Formamide, N-(4-bromophenyl)-. Retrieved from [Link]

-

LibreTexts Chemistry. (n.d.). Structure Identification By 1h NMR. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 13C-NMR. Retrieved from [Link]

-

University of Rochester. (n.d.). Solvent: formamide. Retrieved from [Link]

-

SpectraBase. (n.d.). Formamide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). Supplementary Information. Retrieved from [Link]

-

Stenutz. (n.d.). N-(4-bromophenyl)formamide. Retrieved from [Link]

-

Chemdad. (n.d.). N-2-(BROMOPHENYL)FORMAMIDE 97. Retrieved from [Link]

-

SpectraBase. (n.d.). N-(3-BROMOPHENYL)-2-FURAMIDE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Formamide (CAS 75-12-7). Retrieved from [Link]

-

PubChem. (n.d.). N-(4-Bromophenyl)-N-methyl-formamide. Retrieved from [Link]

Sources

- 1. N-2-(溴苯基)甲酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. rsc.org [rsc.org]

- 3. N-(4-Bromophenyl)formamide 97 2617-78-9 [sigmaaldrich.com]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. N-2-(BROMOPHENYL)FORMAMIDE 97 Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. byjus.com [byjus.com]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. pennwest.edu [pennwest.edu]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Sixty Solvents [chem.rochester.edu]

- 13. pharmacy180.com [pharmacy180.com]

- 14. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 15. organomation.com [organomation.com]

- 16. publish.uwo.ca [publish.uwo.ca]

- 17. sites.bu.edu [sites.bu.edu]

- 18. FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. drawellanalytical.com [drawellanalytical.com]

- 20. eng.uc.edu [eng.uc.edu]

N-(2-bromophenyl)formamide melting point and boiling point

An In-depth Technical Guide to the Physicochemical Characterization of N-(2-bromophenyl)formamide: Melting and Boiling Points

Authored by: A Senior Application Scientist

Introduction

N-(2-bromophenyl)formamide, also known as 2'-Bromoformanilide, is an organic compound with the molecular formula C₇H₆BrNO.[1] As a substituted aromatic amide, it serves as a valuable building block and intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The precise determination of its physical properties, particularly the melting and boiling points, is paramount for researchers and drug development professionals. These fundamental constants are critical indicators of purity, aid in substance identification, and inform the design of reaction conditions, purification protocols, and formulation strategies.

This technical guide provides an in-depth analysis of the melting and boiling points of N-(2-bromophenyl)formamide. It moves beyond a simple statement of values to explore the underlying principles, detailed experimental methodologies, and the critical factors that influence these properties. The protocols described herein are designed to be self-validating, ensuring that researchers can obtain reliable and reproducible data.

Physicochemical Properties of N-(2-bromophenyl)formamide

A summary of the key identification and physical properties of N-(2-bromophenyl)formamide is presented below.

| Property | Value | Source |

| Molecular Formula | C₇H₆BrNO | Sigma-Aldrich[1] |

| Molecular Weight | 200.03 g/mol | Sigma-Aldrich[1] |

| CAS Number | 10113-38-9 | Sigma-Aldrich[1] |

| Synonyms | 2'-Bromoformanilide | Sigma-Aldrich[1] |

| Melting Point | 88-92 °C (lit.) | Sigma-Aldrich[1] |

| Boiling Point | Not Reported | N/A |

Section 1: Melting Point Analysis

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a very narrow range, typically 0.5-1.0°C. The literature value for the melting point of N-(2-bromophenyl)formamide is a range of 88-92 °C.[1] This range suggests that the commercially available substance has a high purity, but the breadth of the range is an important characteristic to consider.

The presence of even small amounts of miscible impurities will typically cause a depression of the melting point and a broadening of the melting range. Therefore, an experimentally determined melting point that is lower and broader than the literature value can be a strong indicator of an impure sample.

Causality in Experimental Choices: The Capillary Method

The capillary method is the most common technique for determining the melting point of a solid organic compound due to its requirement for only a small amount of sample and its procedural simplicity. The core principle involves heating a small, powdered sample in a capillary tube at a controlled rate while observing the temperatures at which melting begins and is complete. A slow, controlled heating rate (approximately 1-2 °C per minute) near the expected melting point is critical.[2][3] Rapid heating does not allow for thermal equilibrium to be established between the sample, the heating block/oil, and the thermometer, leading to an erroneously high and broad melting range.[4]

Experimental Protocol: Melting Point Determination

This protocol outlines the steps for determining the melting point of N-(2-bromophenyl)formamide using a modern digital melting point apparatus.

-

Sample Preparation:

-

Place a small amount of N-(2-bromophenyl)formamide onto a clean, dry watch glass or porous plate.

-

Using a spatula, crush the solid into a fine powder. This ensures uniform packing and efficient heat transfer within the sample.[3]

-

Press the open end of a glass capillary tube into the powder until a small amount of sample (2-3 mm in height) enters the tube.

-

Invert the tube and tap it gently on a hard surface to pack the sample tightly into the sealed end. A tightly packed sample is crucial for accurate observation.

-

-

Apparatus Setup:

-

Insert the packed capillary tube into the sample holder of the melting point apparatus.

-

Set the starting temperature to approximately 20°C below the expected melting point (e.g., set to 70°C for an expected mp of ~90°C).[2]

-

Set the heating rate (ramp rate) to a medium value (e.g., 5-10°C/min) for the initial approach.

-

-

Measurement:

-

Begin heating. Observe the sample through the viewing port.

-

When the temperature is about 15-20°C below the expected melting point, reduce the heating rate to a slow ramp of 1-2°C per minute.[2] This ensures thermal equilibrium and an accurate reading.

-

Record the temperature (T₁) at which the first droplet of liquid appears in the sample.[2]

-

Continue heating at the slow rate.

-

Record the temperature (T₂) at which the entire sample has completely liquefied and turned into a clear, transparent liquid.[2]

-

The melting point is reported as the range T₁ - T₂.

-

-

Validation:

-

Allow the apparatus to cool.

-

Repeat the determination with a fresh sample in a new capillary tube to ensure reproducibility.[4] Do not re-melt the same sample, as decomposition or structural changes may have occurred.

-

Workflow for Melting Point Determination

Caption: Workflow for accurate melting point determination.

Section 2: Boiling Point Analysis

A literature search does not yield a reported boiling point for N-(2-bromophenyl)formamide at atmospheric pressure. This is not uncommon for complex organic solids. The energy required to overcome intermolecular forces in the liquid state and cause boiling can be higher than the energy required to break intramolecular covalent bonds, leading to thermal decomposition before the boiling point is reached.

Challenges: Thermal Decomposition

Formamides can be susceptible to thermal decomposition. For instance, the parent compound, formamide (CH₃NO), decomposes into carbon monoxide and ammonia when heated above 100°C, with the reaction accelerating at higher temperatures.[5] While N-(2-bromophenyl)formamide has greater thermal stability due to its higher molecular weight and aromatic structure, the potential for decomposition at elevated temperatures must be considered. Attempting to determine its boiling point at atmospheric pressure would likely lead to degradation, yielding inaccurate and non-reproducible results.

Experimental Strategy: Boiling Point Under Reduced Pressure

To determine the boiling point of a thermally sensitive compound, the measurement must be performed under reduced pressure (vacuum distillation). The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding pressure.[6] By reducing the external pressure, the boiling point is significantly lowered, often to a temperature below the onset of decomposition.

Conceptual Protocol: Micro Boiling Point Determination

This protocol describes a method for determining the boiling point of a small sample under a controlled pressure.

-

Apparatus Setup:

-

Place a small amount (a few milliliters) of the substance, if it can be melted without decomposition, into a small test tube.

-

Insert a capillary tube, sealed at one end, into the test tube with the open end down.[6][7]

-

Attach the test tube to a thermometer.

-

Place this assembly into a heating apparatus (e.g., a Thiele tube or an oil bath) that can be heated uniformly.[6]

-

Connect the apparatus to a vacuum source with a manometer to accurately measure the pressure.

-

-

Measurement:

-

Evacuate the system to the desired pressure (e.g., 10 mmHg).

-

Begin heating the bath slowly and with constant stirring to ensure uniform temperature distribution.[4]

-

Observe the capillary tube. As the liquid heats, trapped air will bubble out.

-

The boiling point at that pressure is the temperature at which a continuous and rapid stream of bubbles emerges from the capillary tube.[6]

-

Alternatively, one can heat until vigorous bubbling occurs, then remove the heat and allow the apparatus to cool slowly. The temperature at which the liquid just begins to re-enter the capillary tube is the boiling point.[8][9]

-

-

Data Reporting:

-

The boiling point must be reported along with the pressure at which it was measured (e.g., 155°C at 10 mmHg).

-

Nomographs (such as a pressure-temperature nomograph) can be used to extrapolate this value to the theoretical boiling point at atmospheric pressure (760 mmHg), though this should be treated as an estimate.

-

Logical Workflow for Boiling Point Strategy

Caption: Decision workflow for boiling point determination.

Conclusion

References

-

Formamide . Wikipedia. [Link]

-

Experiment (1) Determination of Melting Points . University of Technology, Iraq. [Link]

-

Experimental No. (2) Boiling Point . University of Technology, Iraq. [Link]

- Preparation method of N-formamide compound.

-

Determination Of Boiling Point Of An Organic Compound . BYJU'S. [Link]

-

Melting point determination . University of Calgary. [Link]

-

6.2B: Step-by-Step Procedures for Boiling Point Determination . Chemistry LibreTexts. [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination . Chemistry LibreTexts. [Link]

-

Determination Of Melting Point Of An Organic Compound . BYJU'S. [Link]

-

Synthesis of N-(2-arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers . MDPI. [Link]

-

Experiment-1 Aim - To determine the melting point of given solid substance . LPU B.Tech CSE. [Link]

-

Video: Boiling Points - Procedure . JoVE. [Link]

Sources

- 1. N-2-(溴苯基)甲酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. davjalandhar.com [davjalandhar.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Formamide - Wikipedia [en.wikipedia.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. byjus.com [byjus.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Video: Boiling Points - Procedure [jove.com]

An In-Depth Technical Guide to the Structural Analysis and Conformation of N-(2-bromophenyl)formamide

Introduction

N-(2-bromophenyl)formamide is a halogenated aromatic amide of interest in medicinal chemistry and materials science due to the prevalence of the formamide and bromophenyl moieties in a range of functional molecules. A thorough understanding of its three-dimensional structure, conformational preferences, and electronic properties is paramount for predicting its reactivity, intermolecular interactions, and potential biological activity. This guide provides a comprehensive technical overview of the methodologies employed to elucidate the structural and conformational landscape of N-(2-bromophenyl)formamide, blending experimental techniques with robust computational analysis. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the structural chemistry of this class of compounds.

Molecular Structure and Physicochemical Properties

N-(2-bromophenyl)formamide is a small organic molecule with the chemical formula C₇H₆BrNO. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₆BrNO | - |

| Molecular Weight | 200.03 g/mol | [1] |

| CAS Number | 10113-38-9 | [1] |

| Melting Point | 88-92 °C | [1] |

| Appearance | Solid | - |

| SMILES | O=CNc1c(Br)cccc1 | [2] |

| InChI Key | OHWIHFWQMRBQMV-UHFFFAOYSA-N | [1] |

Synthesis of N-(2-bromophenyl)formamide

Representative Synthetic Protocol

A plausible and commonly employed method for the synthesis of N-(2-bromophenyl)formamide involves the reaction of 2-bromoaniline with a mixture of formic acid and a dehydrating agent, such as acetic anhydride, or by using a dedicated formylating agent like N,N-dimethylformamide (DMF) in the presence of a suitable coupling agent. A general protocol is outlined below.

Materials:

-

2-bromoaniline

-

Formic acid

-

Acetic anhydride

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Organic solvent (e.g., dichloromethane, ethyl acetate)

-

Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:

-

In a round-bottom flask, dissolve 2-bromoaniline in a suitable solvent like dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add a molar excess of formic acid, followed by the dropwise addition of acetic anhydride.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution to neutralize excess acids.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude N-(2-bromophenyl)formamide by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure product.

Structural Analysis: A Multi-faceted Approach

A comprehensive structural analysis of N-(2-bromophenyl)formamide integrates data from various spectroscopic and analytical techniques, complemented by computational modeling to provide a complete picture of its molecular architecture and conformational dynamics.

Spectroscopic Characterization

Spectroscopic methods provide invaluable information about the connectivity and chemical environment of atoms within a molecule.

NMR spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in a molecule. For N-(2-bromophenyl)formamide, both ¹H and ¹³C NMR are essential. Due to the restricted rotation around the C-N amide bond, N-arylformamides can exist as a mixture of cis and trans rotational isomers (rotamers), which are often observable in the NMR spectrum at room temperature.[2][3]

Predicted ¹H NMR Spectrum:

-

Aromatic Protons (4H): The four protons on the bromophenyl ring are expected to appear in the aromatic region (typically δ 7.0-8.5 ppm). Due to the ortho-substitution, they will form a complex multiplet pattern.

-

Amide Proton (1H): The N-H proton will likely appear as a broad singlet or a doublet (due to coupling with the formyl proton) in the downfield region (δ 8.0-10.0 ppm). The chemical shift and multiplicity will depend on the solvent and the predominant rotamer.

-

Formyl Proton (1H): The C-H proton of the formyl group will also be in the downfield region (δ 8.0-9.0 ppm). In the trans isomer, it will show a small coupling to the N-H proton, while in the cis isomer, the coupling is typically larger.[2]

Predicted ¹³C NMR Spectrum:

-

Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to resonate in the range of δ 160-170 ppm.

-

Aromatic Carbons (6C): The six carbons of the bromophenyl ring will appear in the aromatic region (δ 110-140 ppm). The carbon attached to the bromine atom (C-Br) will be significantly influenced by the halogen's electronic effects.

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Spectral Features:

-

N-H Stretch: A sharp to moderately broad absorption band is expected in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide.

-

C=O Stretch (Amide I band): A strong, sharp absorption band is anticipated between 1650 and 1700 cm⁻¹ due to the carbonyl stretch. Its exact position can provide clues about hydrogen bonding.

-

N-H Bend (Amide II band): An absorption of moderate intensity is expected around 1550 cm⁻¹ corresponding to the N-H bending vibration.

-

C-H Aromatic Stretch: Weak to medium bands will appear above 3000 cm⁻¹.

-

C=C Aromatic Stretch: Several bands of varying intensity will be observed in the 1450-1600 cm⁻¹ region.

-

C-Br Stretch: A characteristic absorption for the C-Br bond is expected in the fingerprint region, typically between 500 and 600 cm⁻¹.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Mass Spectrum Fragmentation:

-

Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z 200 and an M+2 peak of similar intensity at m/z 202, which is characteristic of the presence of a single bromine atom (due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

-

Key Fragmentation Pathways:

-

Loss of the formyl group (-CHO) leading to a fragment at m/z 171/173.

-

Loss of the bromine atom (-Br) resulting in a fragment at m/z 121.

-

Cleavage of the amide bond can also occur, leading to other characteristic fragments.

-

X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) provides the most definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a published crystal structure for N-(2-bromophenyl)formamide was not found in the Cambridge Structural Database (CSD), a standard protocol for obtaining such a structure is outlined below.

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of N-(2-bromophenyl)formamide in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents).[4][5]

-

Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.[4]

-

Data Collection: The crystal is placed in a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and thermal parameters.

Conformational Analysis: A Computational Approach

In the absence of a definitive experimental crystal structure, computational chemistry provides a powerful means to investigate the conformational preferences of N-(2-bromophenyl)formamide. Density Functional Theory (DFT) is a widely used method for its balance of accuracy and computational cost.[1]

Rotational Isomerism

The key conformational flexibility in N-(2-bromophenyl)formamide arises from the rotation around the C(aryl)-N bond and the C-N amide bond. The latter is known to have a significant barrier to rotation due to the partial double bond character, leading to distinct cis and trans planar conformers with respect to the amide C-H and N-H bonds.

Computational Protocol for Conformational Analysis

A robust computational workflow is essential for accurately predicting the conformational landscape.

Step-by-Step Computational Protocol:

-

Initial Structure Generation: The 2D structure of N-(2-bromophenyl)formamide is built and converted to a 3D structure.

-

Conformational Search: A systematic or stochastic conformational search is performed using a molecular mechanics force field (e.g., MMFF94) to identify a wide range of possible low-energy conformers.

-

DFT Optimization: The low-energy conformers from the search are then subjected to geometry optimization using DFT. A common and reliable level of theory is B3LYP with a 6-31G(d) or larger basis set.[6]

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermochemical data.

-

Single-Point Energy Refinement: To obtain more accurate relative energies, single-point energy calculations are performed on the optimized geometries using a higher level of theory or a larger basis set (e.g., B3LYP/6-311+G(d,p)).

-

Solvation Effects: To model the behavior in solution, the calculations can be repeated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

Predicted Conformational Preferences

Based on studies of related N-arylformamides, it is expected that the trans conformer of N-(2-bromophenyl)formamide will be the global minimum in the gas phase. This is due to reduced steric hindrance compared to the cis conformer. The planarity of the amide group is likely to be maintained, but there may be some torsion around the C(aryl)-N bond to minimize steric repulsion between the formyl group and the bulky bromine atom in the ortho position.

Table of Predicted Relative Energies of Conformers (Illustrative):

| Conformer | Dihedral Angle (C=O-N-C-C) | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Solvated |

| Trans-Planar | ~180° | 0.00 | 0.00 |

| Cis-Planar | ~0° | +2.5 | +2.2 |

| Trans-Twisted | ~150° | +1.5 | +1.3 |

Note: These are illustrative values based on typical energy differences for N-arylformamides. Actual values would be determined from the computational protocol described above.

Conclusion

The structural and conformational analysis of N-(2-bromophenyl)formamide requires a synergistic approach that combines experimental spectroscopic techniques with theoretical computational modeling. While a definitive solid-state structure from X-ray crystallography is yet to be reported, spectroscopic methods like NMR, IR, and MS provide crucial information for confirming its chemical identity and functional groups. Computational methods, particularly DFT, are indispensable for exploring the conformational landscape, identifying the most stable rotamers, and understanding the energetic barriers between them. This integrated strategy provides a robust framework for characterizing N-(2-bromophenyl)formamide and paves the way for understanding its chemical behavior and potential applications.

References

-

X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. (n.d.). Growing Single Crystals for X-ray Analysis. Retrieved from [Link]

-

Bursch, M., Mewes, J.-M., Hansen, A., & Grimme, S. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. Cambridge: Cambridge Open Engage. [Link]

-

Hartwig, J. F., et al. (2012). Rotational isomers of N-methyl-N-arylacetamides and their derived enolates: implications for asymmetric Hartwig oxindole cyclizations. J Am Chem Soc, 134(30), 12581–12592. [Link]

-

Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

-

Pérez, M. A., et al. (2002). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-Bis-formyl-o-tolidine. Molecules, 7(9), 665-671. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

-

Lim, V. T., et al. (2023). CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches. J Chem Inf Model, 63(15), 4739–4748. [Link]

-

Groom, C. R., et al. (2023). How to grow crystals for X-ray crystallography. Acta Crystallographica Section A: Foundations and Advances, 79(4), 315-325. [Link]

-

Kumar, A., et al. (2020). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2020(3), M1149. [Link]

-

Ziyaev, A. A., et al. (2023). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. Molecules, 28(2), 566. [Link]

-

Bursch, M., Mewes, J.-M., Hansen, A., & Grimme, S. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ResearchGate. [Link]

-

Grimme, S., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]

-

Shishkin, O. V., et al. (1993). The calculations of small molecular conformation energy differences by density functional method. Chemical Physics Letters, 215(1-3), 217-221. [Link]

-

Al-Ostath, A. I., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega, 8(30), 27041–27054. [Link]

-

Pérez, M. A., et al. (2002). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-Bis-formyl-o-tolidine. ResearchGate. [Link]

- Google Patents. (2013). CN102942500A - Preparation method of N-formamide compound.

-

Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]

-

YouTube. (2022). NMR study of hindered rotation in N, N-dimethyl formamide dynamic nmr. Retrieved from [Link]

-

CFM-ID. (n.d.). Spectra Prediction. Retrieved from [Link]

-

NIST WebBook. (n.d.). Formamide. Retrieved from [Link]

-

Brummel, C. L., et al. (1993). High Resolution Infrared Spectroscopy of Formamide and Deuterated Formamide in a Molecular Beam. DTIC. [Link]

-

Wang, Y., et al. (2023). Revolutionizing Spectroscopic Analysis Using Sequence-to-Sequence Models I: From Infrared Spectra to Molecular Structures. ChemRxiv. [Link]

-

CS229. (2017). Molecular Structure Prediction Using Infrared Spectra. Retrieved from [Link]

-

United States National Library of Medicine. (2022). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Forensic Chemistry, 28, 100411. [Link]

-

University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

ResearchGate. (2022). Neural Spectral Prediction for Structure Elucidation with Tandem Mass Spectrometry. Retrieved from [Link]

-

United States National Library of Medicine. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6542. [Link]

Sources

- 1. Best Practice DFT Protocols for Basic Molecular Computational Chemistry â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]

- 2. NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N’-bis-Formyl-o-tolidine | MDPI [mdpi.com]

- 3. Rotational isomers of N-methyl-N-arylacetamides and their derived enolates: implications for asymmetric Hartwig oxindole cyclizations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 5. How To [chem.rochester.edu]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Safe Handling and Application of N-(2-bromophenyl)formamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of N-(2-bromophenyl)formamide, a key intermediate in synthetic organic chemistry. Our focus is to equip researchers and drug development professionals with the critical knowledge required for its safe handling, synthesis, and effective utilization. We will delve into its chemical and physical properties, potential hazards, and established protocols for its use, all while grounding our discussion in established scientific principles and field-proven insights.

Compound Profile: N-(2-bromophenyl)formamide

N-(2-bromophenyl)formamide is a halogenated aromatic amide that serves as a versatile building block in the synthesis of a variety of organic molecules, particularly heterocyclic compounds of medicinal interest. Its structure, featuring a bromine atom ortho to the formamido group on a benzene ring, provides unique reactivity that is leveraged in various synthetic transformations.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of a compound is the bedrock of its safe and effective use in a laboratory setting. Below is a summary of the known properties of N-(2-bromophenyl)formamide.

| Property | Value | Source(s) |

| Chemical Formula | C₇H₆BrNO | Sigma-Aldrich[1] |

| Molecular Weight | 200.03 g/mol | Sigma-Aldrich[1] |

| Appearance | Off-white to white solid | Hoffman Fine Chemicals[2] |

| Melting Point | 88-92 °C | Sigma-Aldrich[1] |

| Boiling Point | Not available | Hoffman Fine Chemicals[2] |

| Solubility | Miscible with water | Wikipedia[3] |

| InChI Key | OHWIHFWQMRBQMV-UHFFFAOYSA-N | Sigma-Aldrich[1] |

| CAS Number | 10113-38-9 | Sigma-Aldrich[1] |

Hazard Identification and Safety Protocols

N-(2-bromophenyl)formamide, like many halogenated organic compounds, requires careful handling to mitigate potential health risks. The following sections detail the known hazards and the necessary safety precautions.

GHS Hazard Classification

Based on available data, N-(2-bromophenyl)formamide is classified under the Globally Harmonized System (GHS) as follows:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [1]

-

Skin Sensitization (Category 1), H317: May cause an allergic skin reaction. [1]

The parent compound, formamide, is also classified as:

-

Carcinogenicity (Category 2), H351: Suspected of causing cancer. [4][5]

-

Reproductive Toxicity (Category 1B), H360FD: May damage fertility. May damage the unborn child. [4][5]

-

Specific Target Organ Toxicity — Repeated Exposure (Category 2), H373. [4]

Given the structural similarities, it is prudent to handle N-(2-bromophenyl)formamide with the assumption that it may share some of these additional hazards.

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when working with N-(2-bromophenyl)formamide.[6] The following PPE should be worn at all times:

-

Eye Protection: Chemical safety goggles are required. For larger scale operations or when there is a significant splash risk, a face shield should be worn in addition to goggles.[7]

-

Hand Protection: Nitrile gloves are essential to prevent skin contact.[7] Given the risk of skin sensitization, it is crucial to change gloves immediately if they become contaminated.

-

Body Protection: A laboratory coat must be worn to protect skin and clothing.[6]

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[8] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1]

Emergency Procedures

In the event of an accidental exposure or spill, the following procedures should be followed immediately:

-

Skin Contact: Remove all contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[9] Seek medical attention if irritation or a rash develops.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[9] Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting.[9] If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Seek immediate medical attention.[9]

-

Spills: For small spills, absorb the material with an inert absorbent such as sand, vermiculite, or diatomaceous earth.[4][10] Place the absorbed material into a sealed container for proper disposal.[10] For larger spills, evacuate the area and contact the appropriate emergency response team.

Synthesis and Purification

The synthesis of N-(2-bromophenyl)formamide is typically achieved through the formylation of 2-bromoaniline. This reaction is a fundamental transformation in organic chemistry and can be accomplished via several methods.

Synthetic Workflow

The most common laboratory-scale synthesis involves the reaction of 2-bromoaniline with formic acid, often in the presence of a dehydrating agent or under azeotropic conditions to drive the reaction to completion.

Sources

- 1. N-2-(溴苯基)甲酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. Formamide - Wikipedia [en.wikipedia.org]

- 4. The mechanism of formamide hydrolysis in water from ab initio calculations and simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-(4-Bromophenyl)-N-methyl-formamide | C8H8BrNO | CID 15004464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. carlroth.com:443 [carlroth.com:443]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][1,2]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. agilent.com [agilent.com]

An In-depth Technical Guide to 2'-Bromoformanilide: Synthesis, Properties, and Applications

This guide provides a comprehensive overview of 2'-bromoformanilide, a versatile chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's historical context, synthesis, chemical and physical properties, and its emerging applications in organic and medicinal chemistry.

Introduction and Historical Context

While a specific, documented discovery of 2'-bromoformanilide is not readily found in seminal literature, its existence is a logical extension of the well-established chemistry of formanilides. Formanilides, amides derived from anilines, have been known since the 19th century. The classical synthesis involves the reaction of an aniline with formic acid at elevated temperatures. Given the availability of 2-bromoaniline as a starting material, it is highly probable that 2'-bromoformanilide was first synthesized via this straightforward formylation reaction. The importance of halogenated organic compounds as synthetic intermediates has long been recognized, making compounds like 2'-bromoformanilide valuable building blocks in the synthesis of more complex molecules.[1][2]

Synthesis and Characterization

The primary and most direct route to 2'-bromoformanilide is the N-formylation of 2-bromoaniline. This reaction can be achieved through several methods, with the use of formic acid being the most common and economical.

Synthesis via Formic Acid

The reaction between 2-bromoaniline and formic acid proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline attacks the carbonyl carbon of formic acid, followed by the elimination of a water molecule to form the amide bond.

Reaction Scheme:

A general reaction scheme for the synthesis of 2'-bromoformanilide.

Experimental Protocol: [3][4][5]

A detailed, step-by-step methodology for the synthesis of 2'-bromoformanilide is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 2-bromoaniline (1 equivalent) and toluene.

-

Addition of Formic Acid: To this mixture, add a slight excess of 85-90% formic acid (1.2-2.0 equivalents).

-

Azeotropic Water Removal: Heat the reaction mixture to reflux. The water generated during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (2-bromoaniline) is consumed. This typically takes 4-9 hours.[3]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ether/petroleum ether, to yield 2'-bromoformanilide as a solid.

Causality Behind Experimental Choices:

-

Toluene and Dean-Stark Trap: The use of toluene as a solvent allows for the azeotropic removal of water. This is crucial as the formylation reaction is a reversible equilibrium. By removing water, the equilibrium is shifted towards the product side, thus increasing the yield.[4]

-

Excess Formic Acid: A slight excess of formic acid is used to ensure the complete conversion of the 2-bromoaniline.

-

Recrystallization: This purification technique is effective for obtaining high-purity crystalline solids by separating the desired compound from impurities.

Characterization and Properties

2'-Bromoformanilide is a white to off-white crystalline solid. Its identity and purity can be confirmed using various analytical techniques.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₇H₆BrNO | [6] |

| Molecular Weight | 200.03 g/mol | [6] |

| Melting Point | 88-92 °C | [6] |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in organic solvents like ethanol, ether, and hot water. |

Spectral Data:

-

¹H NMR and ¹³C NMR: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. The NMR spectra of 2'-bromoformanilide would show characteristic peaks for the aromatic protons, the formyl proton, and the aromatic carbons.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching, C=O stretching of the amide group, and C-Br stretching.

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound, with the characteristic isotopic pattern of bromine being observable.

Applications in Organic Synthesis and Medicinal Chemistry

2'-Bromoformanilide is a valuable intermediate in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the bromine atom and the formamide group provides two reactive handles for further chemical transformations.

Precursor for Heterocyclic Synthesis

The N-(2-bromophenyl) moiety is a key structural feature in several biologically active heterocyclic compounds. 2'-Bromoformanilide can serve as a starting material for the synthesis of quinolines, benzodiazepines, and other fused heterocyclic systems. The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds.

Illustrative Workflow for Heterocycle Synthesis:

A generalized workflow for the use of 2'-bromoformanilide in heterocyclic synthesis.

Role in Medicinal Chemistry

Halogenated aromatic compounds are prevalent in many pharmaceutical drugs. The bromine atom in 2'-bromoformanilide can act as a lipophilic group, potentially improving the compound's ability to cross cell membranes. It also provides a site for metabolic transformations or for forming specific interactions with biological targets.

While direct therapeutic applications of 2'-bromoformanilide itself are not reported, its structural motif is found in compounds with diverse pharmacological activities. For instance, derivatives of N-(bromophenyl) amides and acetamides have been investigated for their potential as antidiabetic and antimicrobial agents.[8][9] Furthermore, the N-(2-bromophenyl) group is a component of AT-1001, a potent α3β4 nicotinic antagonist that has been studied for its potential to interrupt addiction cycles.[10] This highlights the potential of 2'-bromoformanilide as a key building block in the discovery of new therapeutic agents.

Safety and Handling

2'-Bromoformanilide is classified as harmful if swallowed and may cause an allergic skin reaction.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

2'-Bromoformanilide, while not a compound of household recognition, holds significant importance as a versatile chemical intermediate. Its straightforward synthesis from readily available starting materials, combined with the synthetic handles offered by its bromine and formamide functionalities, makes it a valuable tool for organic and medicinal chemists. As the demand for novel pharmaceuticals and functional materials continues to grow, the utility of such well-defined building blocks is poised to increase, ensuring that 2'-bromoformanilide will continue to play a role in the advancement of chemical synthesis.

References

-

Royal Society of Chemistry. (2018). Supporting Information. [Link][7]

-

Hossein, Y. et al. (2009). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 30(7), 1660-1662. [Link][5]

-

Stalick, W. M., & Stenberg, V. I. (2010). Formylation of Amines. Organic Reactions, 1-13. [Link][4]

-

Fatima, A., et al. (2022). Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][6][7]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent. Drug Design, Development and Therapy, 16, 3937-3953. [Link][8]

-

Organic Syntheses. (n.d.). n-methylformanilide. Retrieved from [Link]

-

Cho, Y. S., et al. (2003). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Typeset.io. [Link][3]

-

K. A. Al-Ghamdi, et al. (2018). Rapid Synthesis of N-[1-(4-bromophenyl)ethyl]-N-methylformamide. Journal of Student Research. [Link]

-

MDPI. (2020). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2020(4), M1163. [Link]

-

Dawane, B. S., et al. (2011). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Archives of Applied Science Research, 3(3), 246-251. [Link][11]

-

Chapman, N. B., & Clarke, K. (1971). Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one. Journal of the Chemical Society C: Organic, 915-919. [Link]

- Google Patents. (n.d.). CN101475501B - Preparation method of N-methyl formyl aniline.

- Google Patents. (n.d.). CN102942500A - Preparation method of N-formamide compound.

- Google Patents. (n.d.). CN101747223B - Method for preparing N-formanilide.

-

SpectraBase. (n.d.). N-Methyl-N-(bromophenyl)formamide. Retrieved from [Link]

-

Iglarz, M., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidi nyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. [Link][9]

-

Zhao, T.-X., et al. (2017). Supporting Information For Catalyst-free N-formylation of amines using BH3NH3 and CO2 at mild conditions. The Royal Society of Chemistry. [Link]

-

Reddit. (2022). Synthesis of (N-(2-bromophenyl)-9-methyl-9-azabicyclo[3.3.1] nonan-3-amine), the most potent known a3b4 nicotinic antagonist, addiction cycle interrupter. Retrieved from [Link][10]

-

NIST. (n.d.). Acetamide, N-(4-bromophenyl)-. Retrieved from [Link]

-

Mahajan, N. D., & Jain, N. (2022). Synthesis of heterocyclic compounds and their utilities in the field biological science. Journal of Advanced Scientific Research, 13(05), 01-07. [Link]

-

Basavaiah, D., & Rao, A. J. (2018). Carbocyclic and Heterocyclic Compounds: Baylis-Hillman Reaction. International Journal for Research in Engineering Application & Management, 4(3), 1-5. [Link]

-

Al-Issa, S. A. (2008). Facile synthesis of heterocycles via 2-picolinium bromide and antimicrobial activities of the products. Molecules, 13(5), 1066-1077. [Link]

-

Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. [Link]

-

Wengryniuk, S. E., et al. (2013). Regioselective bromination of fused heterocyclic N-oxides. Organic Letters, 15(4), 792-795. [Link]

-

Wang, B. J., & Groziak, M. P. (2016). Recent Developments in the Chemistry of Boron Heterocycles. Advances in Heterocyclic Chemistry, 118, 47-98. [Link]

Sources

- 1. Formanilide - Wikipedia [en.wikipedia.org]

- 2. Formanilide - Wikipedia [nl.wikipedia.org]

- 3. scispace.com [scispace.com]

- 4. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. N-2-(Bromophenyl)formamide 97 10113-38-9 [sigmaaldrich.com]

- 7. rsc.org [rsc.org]

- 8. Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][1,2]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. reddit.com [reddit.com]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

Spectroscopic Data of N-(2-bromophenyl)formamide: A Technical Guide

This guide provides an in-depth analysis of the expected spectroscopic signature of N-(2-bromophenyl)formamide, a key intermediate in various synthetic applications. As direct experimental spectra can be elusive, this document serves as a predictive reference for researchers, scientists, and professionals in drug development, grounded in fundamental spectroscopic principles and data from analogous structures. We will explore the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between the molecular structure and its spectral output.

Molecular Structure and Overview

N-(2-bromophenyl)formamide possesses a distinct structure featuring a formamide group attached to a bromine-substituted benzene ring. This arrangement dictates a unique electronic environment for each atom, which is directly reflected in its spectroscopic data. Understanding this signature is paramount for reaction monitoring, quality control, and structural confirmation.

Caption: Predicted major fragmentation pathways for N-(2-bromophenyl)formamide in EI-MS.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

-

Ionization: Utilize Electron Ionization (EI) at 70 eV for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Mass Analysis: Use a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: Scan a mass range appropriate for the compound, for instance, from m/z 50 to 300.

-

Data Analysis: Identify the molecular ion peaks and major fragment ions. Compare the observed isotopic pattern for bromine-containing fragments with the theoretical 1:1 ratio for M and M+2 peaks.

Conclusion